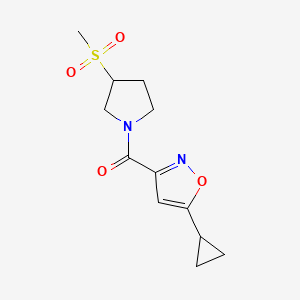

![molecular formula C11H21NO2 B3015217 1-[(Oxan-4-yl)methyl]piperidin-4-ol CAS No. 1247134-59-3](/img/structure/B3015217.png)

1-[(Oxan-4-yl)methyl]piperidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

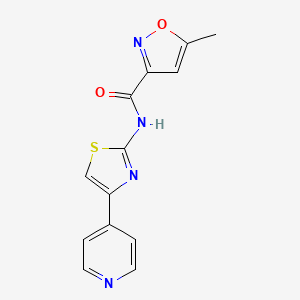

“1-[(Oxan-4-yl)methyl]piperidin-4-ol” is a compound that belongs to the class of piperidine derivatives. It has a molecular weight of 199.29 . The IUPAC name for this compound is 4-(piperidin-1-ylmethyl)tetrahydro-2H-pyran-4-ol .

Synthesis Analysis

A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV. The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .Molecular Structure Analysis

The InChI code for “1-[(Oxan-4-yl)methyl]piperidin-4-ol” is 1S/C11H21NO2/c13-11(4-8-14-9-5-11)10-12-6-2-1-3-7-12/h13H,1-10H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis

The compound “1-[(Oxan-4-yl)methyl]piperidin-4-ol” is a liquid .Scientific Research Applications

Therapeutic Worth of Oxadiazole Derivatives

1,3,4-Oxadiazole, a structural feature present in various synthetic molecules, including compounds similar to 1-[(Oxan-4-yl)methyl]piperidin-4-ol, exhibits significant therapeutic potential across a broad spectrum of medical applications. Derivatives of 1,3,4-oxadiazole have been extensively researched for their binding affinity with enzymes and receptors, demonstrating diverse bioactivities. These compounds are pivotal in the treatment of numerous ailments due to their effective interaction within biological systems. The review by Verma et al. (2019) provides a comprehensive insight into the advancements of 1,3,4-oxadiazole-based compounds in medicinal chemistry, highlighting their application in anticancer, antifungal, antibacterial, and various other therapeutic areas (Verma et al., 2019).

Biological Activities of Piper Species

The Piper species, from which piperidin-4-ol derivatives are derived, are known for their extensive use in traditional medicine and their biological activities. Srinivasan's review (2007) on black pepper and its principal compound, piperine, reveals the species' significant impact on health beyond their culinary value. These include enhancements in digestive enzyme stimulation, antioxidative properties, and the modulation of drug bioavailability. This underscores the potential of Piper species in contributing to health through mechanisms that might be relevant to compounds like 1-[(Oxan-4-yl)methyl]piperidin-4-ol (Srinivasan, 2007).

Xylan Derivatives' Application Potential

The chemical modification of xylan into ethers and esters, as discussed by Petzold-Welcke et al. (2014), showcases the versatility of oxan derivatives (related to oxan-4-yl in 1-[(Oxan-4-yl)methyl]piperidin-4-ol) in producing biopolymers with specific, desirable properties. These modifications enhance the functional group's interaction, potentially influencing the biological activity of compounds like 1-[(Oxan-4-yl)methyl]piperidin-4-ol. Applications in drug delivery and as antimicrobial agents highlight the relevance of such structural features in scientific research (Petzold-Welcke et al., 2014).

Role of Oxidized Phospholipids in Atherosclerosis

Research by Berliner and Watson (2005) elucidates the critical role of oxidized phospholipids in the progression of atherosclerosis, suggesting a potential research avenue for compounds like 1-[(Oxan-4-yl)methyl]piperidin-4-ol. The ability of specific oxidized phospholipids to regulate gene expression within vascular cells underscores the intricate relationship between molecular structures and their biological implications, particularly in disease pathology (Berliner & Watson, 2005).

properties

IUPAC Name |

1-(oxan-4-ylmethyl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c13-11-1-5-12(6-2-11)9-10-3-7-14-8-4-10/h10-11,13H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXFOFLGSILCOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Oxan-4-yl)methyl]piperidin-4-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B3015135.png)

![3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015137.png)

![6-(4-bromophenyl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B3015138.png)

![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3015140.png)

![5-chloro-2-methoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B3015150.png)

![3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3015151.png)